N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-methylbenzamide
Description
N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)-3-methylbenzamide is a synthetic organic compound characterized by a piperidine core substituted with an N,N-dimethylsulfamoyl group at the 1-position and a 3-methylbenzamide moiety linked via a methylene bridge.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13-5-4-6-15(11-13)16(20)17-12-14-7-9-19(10-8-14)23(21,22)18(2)3/h4-6,11,14H,7-10,12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYQALVHAXOVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-methylbenzoyl chloride with N,N-dimethylsulfamoyl piperidine in the presence of a suitable base, such as triethylamine, to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Application in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-methylbenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Piperidine and Sulfonamide/Amide Motifs
The compound shares structural similarities with several piperidine-containing derivatives, particularly those featuring sulfonamide or benzamide groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
Sulfonamide vs. In contrast, fluoropyrimidine-containing analogues (e.g., ) prioritize halogenated heterocycles for DNA/RNA targeting. Compounds like 4'-methyl acetyl fentanyl () lack sulfonamide groups but retain aromatic amides, favoring opioid receptor binding.
Piperidine Substitution Patterns :
- The N,N-dimethylsulfamoyl group in the target compound distinguishes it from analogues with simpler piperidine substitutions (e.g., methyl or phenethyl groups in fentanyl derivatives ).
- Imatinib-related impurities () incorporate methylpiperazine, which enhances solubility and kinase binding affinity compared to sulfamoyl groups.
Aromatic Moieties: The 3-methylbenzamide in the target compound contrasts with the 4-phenoxybenzamide in other derivatives (e.g., ), which may alter steric hindrance and receptor selectivity. Fluorinated or methoxy-substituted aromatic systems (e.g., ) improve metabolic stability and membrane permeability.
Pharmacological and Physicochemical Properties
- Polarity : The sulfamoyl group increases polarity compared to fentanyl analogues (e.g., ), which may reduce blood-brain barrier penetration but improve solubility.
- Data Gaps : Physical properties (e.g., melting point, logP) are unavailable for the target compound, unlike some analogues (e.g., Goxalapladib in with detailed CAS data).
Therapeutic Implications
Biological Activity
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound's structure suggests that it may interact with various biological targets, making it relevant for pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Weight : 319.43 g/mol
- Chemical Structure :
This compound features a piperidine ring, a benzamide moiety, and a sulfamoyl group, which are critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas where it exhibits effects:
- Antimicrobial Activity : Preliminary studies indicate that the compound has antimicrobial properties against various bacterial strains. The presence of the sulfamoyl group is thought to enhance its interaction with bacterial enzymes.
- Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Inhibits growth in MCF-7 and HeLa cell lines | |
| Neuroprotective | Reduces neuronal apoptosis in vitro |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis, this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) were determined, showing effectiveness similar to standard antibiotics .
The proposed mechanisms for the biological activities include:
- Inhibition of Enzymatic Pathways : The sulfamoyl group may interact with key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : In cancer cells, the compound appears to activate intrinsic apoptotic pathways, possibly through mitochondrial dysfunction.
- Oxidative Stress Reduction : Neuroprotective effects may be mediated by the compound's ability to scavenge reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
